molecular formula C11H11N3O B578193 6'-Methoxy-[3,3'-bipyridin]-4-amine CAS No. 1269041-56-6

6'-Methoxy-[3,3'-bipyridin]-4-amine

Cat. No.: B578193
CAS No.: 1269041-56-6
M. Wt: 201.229
InChI Key: BXNLHERALZISEW-UHFFFAOYSA-N
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Description

6'-Methoxy-[3,3'-bipyridin]-4-amine (CAS: 1269041-56-6) is a bipyridine derivative featuring a methoxy (-OCH₃) group at the 6' position and an amine (-NH₂) group at the 4 position of the bipyridine scaffold . Its structure combines the electronic effects of the methoxy group with the coordination capabilities of the amine, making it relevant in catalysis and pharmaceutical research.

Synthesis: The compound is synthesized through coupling reactions, such as the reaction of Intermediate 24 with 6-methoxy-4-methylpyridin-3-amine . Purification often involves column chromatography, as demonstrated in the isolation of related dichloro-bipyridinamine derivatives .

Properties

IUPAC Name

3-(6-methoxypyridin-3-yl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-11-3-2-8(6-14-11)9-7-13-5-4-10(9)12/h2-7H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNLHERALZISEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679027
Record name 6'-Methoxy[3,3'-bipyridin]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269041-56-6
Record name 6'-Methoxy[3,3'-bipyridin]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methoxy-[3,3’-bipyridin]-4-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 6’-Methoxy-[3,3’-bipyridin]-4-amine often involves multi-step synthesis processes. For example, starting from anisole, an acylation reaction followed by a series of purification steps can yield the desired compound . The reaction conditions typically involve the use of Lewis acids and controlled temperatures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6’-Methoxy-[3,3’-bipyridin]-4-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyquinones, while reduction of the nitro group results in the formation of amines.

Scientific Research Applications

6’-Methoxy-[3,3’-bipyridin]-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-Methoxy-[3,3’-bipyridin]-4-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amine groups play crucial roles in binding to these targets, leading to various biological effects. For example, the compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table compares 6'-Methoxy-[3,3'-bipyridin]-4-amine with structurally related compounds, highlighting key differences in substituents, similarity scores, and applications:

Compound Name Key Substituents Similarity Score Applications Molecular Weight
This compound 6'-methoxy, 4-amine on bipyridine 0.88 Catalysis , Antineoplastic agents Not explicitly reported
6-Methoxy-4-methylpyridin-3-amine 6-methoxy, 4-methyl, 3-amine on pyridine 0.96 Intermediate in organic synthesis 138.17
6-Methoxy-[3,4'-bipyridin]-5-amine 6-methoxy, 5-amine on [3,4'-bipyridine] 0.84 Research chemical Not reported
3'-Methoxy-[1,1'-biphenyl]-4-amine 3'-methoxy on biphenyl, 4-amine - Laboratory reagent 235.71
6'-Methyl-[3,3'-bipyridin]-4-amine 6'-methyl, 4-amine on bipyridine - Unknown Not reported

Key Observations :

  • Methoxy vs.
  • Positional Isomerism : 6-Methoxy-[3,4'-bipyridin]-5-amine (similarity: 0.84) demonstrates how amine and methoxy positioning impacts molecular interactions .
  • Biphenyl vs. Bipyridine : 3'-Methoxy-[1,1'-biphenyl]-4-amine lacks the nitrogen-rich bipyridine core, reducing its utility in metal coordination .

Physicochemical Properties

  • 6-Methoxy-4-methylpyridin-3-amine : Boiling point and solubility data are unreported, but its lower molecular weight (138.17) suggests higher volatility compared to bipyridine derivatives .
  • 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride : Exists as a crystalline solid with 99.7% purity, highlighting its stability as a lab reagent .

Pharmacological Relevance

  • Electronic Effects : The methoxy group’s electron-donating nature may improve binding affinity in kinase inhibitors by modulating charge distribution .
  • Metabolic Stability : Compared to methyl-substituted analogues, methoxy groups may reduce metabolic degradation, extending drug half-life .

Biological Activity

6'-Methoxy-[3,3'-bipyridin]-4-amine is a derivative of bipyridine, a class of compounds recognized for their diverse applications in coordination chemistry and medicinal chemistry. This compound has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C16H18N4O2. The presence of the methoxy group at the 6' position and an amine group at the 4 position of the bipyridine core enhances its solubility and reactivity. The morpholino group, often included in related compounds, contributes to its biological activity by facilitating interactions with biological targets.

The mechanism of action for this compound is primarily based on its ability to form coordination complexes with metal ions, which can modulate enzymatic activities or disrupt cellular processes. These interactions can influence various signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • Cell Line Studies : In vitro tests showed that this compound effectively inhibited the growth of several cancer cell lines, including leukemia and breast cancer cells. The mechanism involved apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins .
  • Selectivity : The selectivity ratio for cancerous versus normal cells was reported to range from 0.7 to 39, indicating a promising therapeutic index .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Studies : It demonstrated potent activity against a range of bacterial strains, suggesting potential utility in treating infections caused by resistant bacteria .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Cancer Cell Lines : A study assessed the effects of this compound on various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers (caspase activation) after treatment with concentrations as low as 10 µM .
  • Antimicrobial Efficacy : Another investigation focused on its antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
6-Methoxy-3,3'-bipyridin-4-amineLacks morpholino groupModerate anticancer activity
6-Morpholino-3,3'-bipyridin-4-amineLacks methoxy groupLimited solubility
3,3'-Bipyridin-4-amineLacks both functional groupsMinimal biological activity

The inclusion of both methoxy and morpholino groups in this compound enhances its solubility and reactivity compared to its analogs.

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